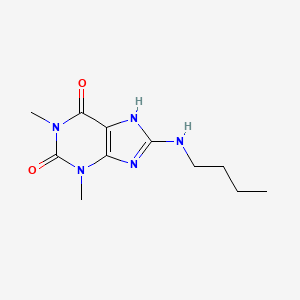

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(butylamino)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c1-4-5-6-12-10-13-7-8(14-10)15(2)11(18)16(3)9(7)17/h4-6H2,1-3H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGGYSJTZZYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theobromine or caffeine with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a potential additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This mechanism is similar to that of caffeine, which is known to block adenosine receptors and stimulate the central nervous system.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the purine core is critical for biological activity. Key analogs and their functional differences include:

Key Observations :

- Butylamino vs. Alkoxy: The butylamino group enhances kinase inhibitory activity compared to alkoxy derivatives, likely due to improved hydrogen bonding with catalytic residues . Alkoxy derivatives, however, show stronger 5-HT1A receptor agonism .

- Butylamino vs. Chloro: Chloro-substituted analogs serve as synthetic intermediates, while the butylamino group confers direct bioactivity and stability .

- Butylamino vs. Piperazinyl: Piperazinyl analogs exhibit better aqueous solubility but lower selectivity for kinases, favoring neurological targets instead .

Modifications at the 7-Position

The 7-position substituent significantly influences selectivity:

Key Observations :

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry Data :

- 8-(Butylamino)-1,3-dimethyl-dione: 1H-NMR: δ 0.95 (t, CH2CH3), 3.27 (s, N1-CH3), 3.51 (s, N3-CH3), 11.32 (s, NH) . 13C-NMR: 18.06 (CH2CH3), 111.86 (C-8), 163.20 (C-7) . ESI-MS: m/z 180.1 (M⁻) .

Lipophilicity: The butylamino group increases logP compared to polar substituents (e.g., piperazinyl), enhancing membrane permeability but reducing solubility .

Kinase Inhibition

- BRAF Inhibition: 8-(Butylamino) derivatives show IC50 values in the nanomolar range, outperforming 8-alkoxy analogs (IC50 > 1 µM) .

Receptor Modulation

- 5-HT1A Agonism: Alkoxy derivatives exhibit stronger receptor binding (Ki < 10 nM) than butylamino analogs, which prioritize kinase targets .

Biological Activity

8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity. Its structure includes a butylamino group and two methyl groups attached to a purine core, which is fundamental in various biological processes.

- IUPAC Name : 8-(butylamino)-1,3-dimethyl-1H-purine-2,6-dione

- Molecular Formula : C12H16N4O2

- CAS Number : 359901-45-4

Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The following sections detail its mechanisms of action, pharmacological effects, and potential therapeutic applications.

8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione primarily functions through:

- Enzyme Inhibition : It can bind to active sites of enzymes, inhibiting their activity. This property is particularly relevant in regulating metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways, influencing cellular responses.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to enzymes to prevent substrate interaction |

| Receptor Modulation | Alters receptor activity affecting signal transduction |

Pharmacological Effects

Research indicates that 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with DNA synthesis.

- Antiviral Properties : Its structural similarity to nucleotides allows it to act against viral replication processes.

Case Studies

- Antitumor Activity :

- Antiviral Effects :

Table 2: Pharmacological Effects

| Effect | Description | References |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | |

| Antiviral | Interferes with viral replication |

Applications in Research and Industry

The compound serves as a valuable tool in both research and pharmaceutical development:

-

Research Applications :

- Used as a model compound for studying purine chemistry and its biological implications.

- Investigated for its role in nucleotide metabolism and potential therapeutic targets.

-

Industrial Applications :

- Potential use in developing new materials with specific electronic properties due to its unique structure.

Table 3: Applications

| Application Type | Description |

|---|---|

| Research | Model for studying purine interactions |

| Pharmaceutical | Development of new drugs targeting cancer and viruses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.